molecular formula C22H22ClNO3 B11393737 6-chloro-9-(4-methylbenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-9-(4-methylbenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11393737
M. Wt: 383.9 g/mol
InChI Key: RLHZFJJYZIDILU-UHFFFAOYSA-N
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Description

6-chloro-9-(4-methylbenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-9-(4-methylbenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions

    Formation of the Chromeno[8,7-e][1,3]oxazin Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the 4-Methylbenzyl Group: This step may involve Friedel-Crafts alkylation using 4-methylbenzyl chloride in the presence of a Lewis acid catalyst.

    Addition of the Propyl Group: Propylation can be carried out using propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic and propyl positions.

    Reduction: Reduction reactions can target the oxazin ring or the chloro group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce functional groups like amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

Biologically, derivatives of chromeno[8,7-e][1,3]oxazin have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. Research into this specific compound could reveal similar or novel biological activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with biological targets relevant to diseases such as cancer, bacterial infections, or inflammatory conditions.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 6-chloro-9-(4-methylbenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exerts its effects would depend on its specific biological activity. Generally, compounds of this class may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

    9-(4-Bromophenyl)-4-methyl-9,10-dihydro-chromeno[8,7-e][1,3]oxazin-2-one: Similar structure but with a bromine atom instead of chlorine.

    9-(4-Methylbenzyl)-4-propyl-9,10-dihydro-chromeno[8,7-e][1,3]oxazin-2-one: Lacks the chloro group.

    6-Chloro-9-(4-methylbenzyl)-4-propyl-9,10-dihydro-2H-chromeno[8,7-e][1,3]oxazin-2-one: Similar but without the oxazin ring.

Uniqueness

The presence of the chloro group, the 4-methylbenzyl moiety, and the propyl group in the same molecule makes 6-chloro-9-(4-methylbenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one unique. These structural features could confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

6-chloro-9-[(4-methylphenyl)methyl]-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H22ClNO3/c1-3-4-16-9-20(25)27-21-17(16)10-19(23)22-18(21)12-24(13-26-22)11-15-7-5-14(2)6-8-15/h5-10H,3-4,11-13H2,1-2H3

InChI Key

RLHZFJJYZIDILU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC=C(C=C4)C

Origin of Product

United States

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